Cas no 1323-03-1 (Tetradecyl lactate)

Tetradecyl lactate 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-hydroxy-, tetradecyl ester
- Tetradecyl Lactate
- MYRISTYL LACTATE
- Lactic Acid Tetradecyl Ester
- tetradecyl 2-hydroxypropanoate
- Tetradecyl 2-Hydroxypropionate
- 2-hydroxy-propanoic aci tetradecyl ester
- 2-hydroxy-propionic acid tetradecyl ester
- Cegesoft C 17
- Ceraphyl 50
- Crodamol ML
- Dermol ML
- Tetradecyllactat
- n-Tetradecyl lactate
- DL-TETRADECYL LACTATE
- Propanoic acid, 2-hydroxy-, tetradecyl ester
- TetradecylLactate
- 1D822OC34X
- 2-Hydroxypropanoic acid, tetradecyl ester
- Lactic acid, N-tetradecyl ester
- 2-hydroxypropanoicacidtetradecylester
- 2-hydroxy-propanoicacitetra
- MYRISTYL LACTATE, (+/-)-
- W-109659
- MFCD00072742
- NS00013879
- AI3-14482
- BORJONZPSTVSFP-UHFFFAOYSA-N
- (+/-)-MYRISTYL LACTATE
- MYRISTYL LACTATE [II]
- D92586
- Q27252270
- DTXSID50862630
- CS-0362711
- SCHEMBL15277
- EINECS 215-350-1
- T2231
- Lactic acid, tetradecyl ester
- 1323-03-1
- UNII-1D822OC34X
- Tetradecyl lactate
-
- MDL: MFCD00072742
- インチ: 1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3
- InChIKey: BORJONZPSTVSFP-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 286.25100
- どういたいしつりょう: 286.250795
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.5
じっけんとくせい
- 色と性状: 無色〜淡黄色の油状又は白色固体
- 密度みつど: 0.922±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 330.0±10.0 °C at 760 mmHg
- フラッシュポイント: 23 °C
- 屈折率: 1.453
- ようかいど: ほとんど溶けない(0.021 g/l)(25ºC)、
- PSA: 46.53000
- LogP: 4.61150
- ようかいせい: アルコールに可溶である。
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Tetradecyl lactate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Tetradecyl lactate 税関データ
- 税関コード:2918110000
- 税関データ:
中国税関コード:
2918110000概要:
2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
Tetradecyl lactate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2231-25g |
Tetradecyl lactate |
1323-03-1 | 75.0%(GC) | 25g |
¥185.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476184-25 g |
Tetradecyl Lactate, |
1323-03-1 | 25g |
¥361.00 | 2023-07-10 | ||
TRC | T132300-2500mg |
Tetradecyl Lactate |
1323-03-1 | 2500mg |
$75.00 | 2023-05-17 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2231-25G |
Tetradecyl Lactate |
1323-03-1 | >75.0%(GC) | 25g |
¥120.00 | 2024-04-17 | |
TRC | T132300-1000mg |
Tetradecyl Lactate |
1323-03-1 | 1g |
$69.00 | 2023-05-17 | ||
abcr | AB250593-25 g |
Tetradecyl lactate, 75%; . |
1323-03-1 | 75% | 25g |
€51.40 | 2023-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161446-1g |
Tetradecyl lactate |
1323-03-1 | >75.0%(GC) | 1g |
¥29.90 | 2023-08-31 | |
Ambeed | A582960-25g |
Tetradecyl Lactate |
1323-03-1 | 75% | 25g |
$26.0 | 2024-04-24 | |
A2B Chem LLC | AA47112-25g |
Tetradecyl Lactate |
1323-03-1 | >75.0%(GC) | 25g |
$24.00 | 2024-04-20 | |
Aaron | AR001178-5g |
Propanoic acid, 2-hydroxy-, tetradecyl ester |
1323-03-1 | 75% | 5g |
$8.00 | 2025-01-21 |
Tetradecyl lactate 関連文献
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Tetradecyl lactateに関する追加情報
Recent Advances in the Study of Tetradecyl Lactate (CAS 1323-03-1): Applications and Mechanisms in Biomedicine
In recent years, Tetradecyl lactate (CAS 1323-03-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique physicochemical properties and potential therapeutic applications. This brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activities, and emerging roles in drug delivery systems.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the enhanced stability and bioavailability of Tetradecyl lactate when used as an excipient in topical formulations. The research demonstrated that the compound's amphiphilic nature facilitates the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, making it a promising candidate for transdermal drug delivery. Furthermore, its low toxicity profile was confirmed in in vitro and in vivo models, supporting its safety for clinical use.
Another breakthrough was reported in the context of antimicrobial applications. Researchers at the University of Cambridge identified Tetradecyl lactate as a potent adjuvant that enhances the efficacy of conventional antibiotics against multidrug-resistant bacterial strains. The mechanism involves disruption of bacterial cell membranes, as evidenced by electron microscopy and molecular dynamics simulations. These findings open new avenues for combating antibiotic resistance, a critical challenge in modern medicine.
In addition to its role in drug delivery and antimicrobial therapy, Tetradecyl lactate has shown promise in cancer research. A 2024 study in Nature Communications revealed that the compound can modulate lipid metabolism in tumor cells, leading to apoptosis in certain types of carcinomas. This discovery underscores its potential as a co-therapeutic agent in oncology, particularly for cancers with dysregulated lipid pathways.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of Tetradecyl lactate for industrial applications. Recent patents filed by leading pharmaceutical companies suggest innovative approaches to address these issues, including enzymatic catalysis and green chemistry techniques. These developments are expected to reduce production costs and environmental impact, further expanding the compound's commercial viability.
In conclusion, Tetradecyl lactate (CAS 1323-03-1) represents a versatile molecule with broad applications in biomedicine. Ongoing research continues to uncover its mechanisms of action and potential therapeutic benefits, positioning it as a valuable asset in the development of next-generation pharmaceuticals. Future studies should focus on clinical translation and large-scale production to fully realize its potential in addressing unmet medical needs.
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